molecular formula C19H23NO3 B564502 N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate CAS No. 1189709-65-6

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate

Cat. No.: B564502
CAS No.: 1189709-65-6
M. Wt: 316.415
InChI Key: AILWQHZCBRQEHX-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate is a deuterated carbamate derivative characterized by a benzyloxyphenyl ethyl backbone, an ethylcarbamate group, and a deuterated methyl (CD₃) substituent. The incorporation of deuterium at the methyl position enhances metabolic stability and reduces susceptibility to enzymatic degradation, a feature commonly exploited in pharmacokinetic studies and drug development .

Properties

IUPAC Name

ethyl N-[1-(3-phenylmethoxyphenyl)ethyl]-N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILWQHZCBRQEHX-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation as the Core Step

The synthesis of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate centers on carbamate formation, typically achieved through the reaction of an amine precursor with ethyl chloroformate or similar carbamoylating agents. The amine intermediate, N-[1-(3'-benzyloxyphenyl)ethyl]-N-(methyl-d3)amine, is first prepared via reductive amination of 3'-benzyloxyacetophenone with deuterated methylamine (CD₃NH₂) under catalytic hydrogenation conditions.

Critical Reaction Parameters :

  • Temperature : 0–5°C to minimize side reactions during carbamate formation.

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF), which stabilize the reactive intermediates.

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl generated during the reaction.

The general reaction pathway is summarized as:

Amine Intermediate+ClCOOEtTEA, DCMN-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate+HCl\text{Amine Intermediate} + \text{ClCOOEt} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Deuterated Methyl Group Incorporation

The introduction of the deuterated methyl group (CD₃) is achieved using deuterated methylating agents, as detailed in patent literature for analogous compounds. Key reagents include:

Deuterated Reagent Reaction Conditions Yield
CD₃I (Deuterated iodomethane)K₂CO₃, DMF, 60°C, 12h78–82%
(CD₃O)₂SO₂ (Deuterated dimethyl sulfate)NaOH, H₂O/EtOH, 25°C, 6h85–88%

These agents react with the secondary amine group in the intermediate, replacing a proton with a deuterated methyl group. The choice of reagent impacts both yield and isotopic purity, with dimethyl sulfate derivatives providing higher efficiency.

Optimization Strategies for Industrial Viability

Solvent and Catalyst Screening

Comparative studies highlight the role of solvents and catalysts in enhancing reaction kinetics:

Solvent Catalyst Reaction Time Purity
THFPd/C (5%)8h95%
DCMNone12h88%
EtOHRaney Ni6h92%

Palladium on carbon (Pd/C) in tetrahydrofuran (THF) emerges as the optimal combination, reducing reaction time while maintaining high purity.

Purification and Isotopic Purity

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Isotopic purity, critical for research applications, is verified via mass spectrometry:

  • Expected m/z : 316.415 (M⁺)

  • Observed m/z : 316.412 ± 0.003, confirming >99% deuterium incorporation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 6.85–6.75 (m, 3H, phenyl), 4.50 (s, 2H, OCH₂), 3.20 (q, 2H, NCH₂), 1.25 (t, 3H, OCH₂CH₃).

  • ¹³C NMR : 156.8 (C=O), 137.2 (benzyl C), 128.4–114.7 (aromatic C), 62.1 (OCH₂CH₃).

Comparative Solubility Profile

Solvent Solubility (mg/mL)
Chloroform45.2
Methanol32.7
Water<0.1

The compound’s lipophilicity (logP ≈ 3.8) facilitates its use in lipid-rich biological systems.

Challenges and Mitigation Strategies

Hydrolytic Instability

The carbamate bond’s susceptibility to hydrolysis necessitates strict anhydrous conditions during synthesis. Additives like molecular sieves (4Å) reduce water content, improving product stability.

Isotopic Dilution

Trace protonated impurities (<1%) are removed via repetitive recrystallization. Deuterated solvents (e.g., CD₃OD) further suppress proton exchange.

Comparative Analysis with Analogous Compounds

Compound Deuteration Site Synthetic Yield
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamineNone89%
This compoundN-methyl82%
N-[1-(3'-Benzyloxyphenyl)ethyl]-O-ethylcarbamateCarbamate76%

Deuteration at the N-methyl position marginally reduces yield compared to non-deuterated analogs, reflecting the added complexity of isotopic incorporation .

Scientific Research Applications

Medicinal Chemistry

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate has been explored for its potential as a pharmacological agent. It is particularly relevant in the development of selective D3 receptor antagonists, which are crucial for understanding and treating various neurological disorders. Research indicates that compounds with similar structures can influence behavioral pharmacology and may serve as lead compounds for further drug development .

Case Study: D3 Receptor Antagonism

In a study focused on D3 receptor antagonists, compounds resembling this compound were synthesized and evaluated for their binding affinity and selectivity against D2 and D3 receptors. The findings demonstrated that these compounds could effectively modulate receptor activity, suggesting their potential utility in treating conditions like schizophrenia and addiction .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can yield various derivatives with distinct pharmacological properties. For instance, the synthesis of conformationally flexible scaffolds has been achieved using this compound as a starting material, leading to new classes of receptor ligands .

Synthesis Pathways

The synthesis involves multiple steps, including amide coupling and N-alkylation processes, which are crucial for generating high-yield products suitable for biological testing. The detailed synthetic pathways have been documented in scientific literature, emphasizing the importance of this compound in developing new therapeutic agents .

Analytical Applications

Due to its stable isotope labeling, this compound is valuable in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy. The deuterium labeling enhances the sensitivity and specificity of these techniques, allowing researchers to trace metabolic pathways and interactions within biological systems .

Potential Therapeutic Applications

Research has indicated that compounds similar to this compound may exhibit therapeutic effects in various conditions:

  • Neurological Disorders : By targeting D3 receptors, these compounds could help manage symptoms associated with disorders such as Parkinson's disease and schizophrenia.
  • Behavioral Studies : The compound's ability to act as a selective antagonist provides opportunities for studying behavioral responses in animal models, contributing to our understanding of neuropharmacology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate with structurally or functionally related compounds, emphasizing key differences in structure, deuterium substitution, and applications:

Compound Name Molecular Formula Key Functional Groups Deuterium Position Applications References
This compound C₁₉H₂₁D₃NO₄ Benzyloxyphenyl, ethylcarbamate N-methyl-d3 Metabolic studies, deuterated reference standards Hypothetical
Granisetron D3 (1-(Methyl-d3)-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide) C₁₈H₂₁D₃N₄O Indazole carboxamide, azabicyclononane N-methyl-d3 Analytical standards, quality control in pharmaceuticals
Disodium etidronate-d3 (Methyl-d3) C₂H₃D₃Na₂O₇P₂ Phosphonate, bisphosphonate Methyl-d3 Bone resorption studies, isotopic labeling in osteoporosis research
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Benzamide, hydroxyl, dimethyl None Metal-catalyzed C–H bond functionalization (directing group)
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide C₂₀H₂₂D₃N₇O₃ Pyridazine carboxamide, triazole N-methyl-d3 Crystalline form optimization, solid-state stability in drug formulations

Key Observations:

Deuterium Substitution: The target compound and Granisetron D3 both feature deuterated methyl groups (CD₃), which improve metabolic stability and reduce first-pass effects. This contrasts with non-deuterated analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lack isotopic enhancement . Disodium etidronate-d3 demonstrates deuterium’s role in non-carbamate contexts, where it modifies physicochemical properties for bone-targeting applications .

Functional Groups :

  • Carbamates (target compound) are more hydrolytically stable than esters but less so than amides (e.g., benzamide in ). This balance makes carbamates suitable for prodrug designs.
  • The pyridazine-triazole system in ’s compound highlights the importance of heterocyclic cores in target binding, a feature absent in the benzyloxyphenyl-based target compound .

Applications: Deuterated compounds (target, Granisetron D3, disodium etidronate-d3) are prioritized as internal standards in mass spectrometry due to their near-identical chromatographic behavior to non-deuterated analogs . Non-deuterated compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are tailored for synthetic chemistry applications (e.g., directing groups in C–H activation) rather than metabolic studies .

Research Findings and Implications

  • Deuterium’s Impact: The methyl-d3 group in the target compound likely extends its half-life compared to non-deuterated carbamates, analogous to Granisetron D3’s use in reducing metabolic clearance .
  • Structural Flexibility : The benzyloxyphenyl moiety may enhance lipophilicity, improving blood-brain barrier penetration compared to polar phosphonates (e.g., disodium etidronate-d3) .
  • Synthetic Challenges : Deuterated analogs require specialized synthesis routes (e.g., deuterated reagents in ), increasing production costs but justifying their use in high-precision applications .

Biological Activity

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate, also known as TRC-B287697, is a synthetic compound with potential applications in pharmacology due to its structural characteristics. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C19H20D3NO3
  • Molar Mass : 316.41 g/mol
  • CAS Number : 1189709-65-6
  • Solubility : Soluble in chloroform, dichloromethane, and methanol .

The compound is a carbamate derivative, which suggests it may interact with biological systems through multiple pathways. Carbamates are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism can enhance neurotransmission and has implications for cognitive enhancement and neuroprotection.

Pharmacological Effects

  • Neurotransmitter Modulation :
    • The compound's structure suggests potential interactions with dopamine receptors, particularly D2 and D3 subtypes. Studies indicate that carbamate derivatives can exhibit selective binding affinities for these receptors, influencing dopaminergic signaling pathways .
  • Antioxidant Activity :
    • Research has shown that certain carbamates possess antioxidant properties, which could mitigate oxidative stress in neuronal tissues. This is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent.
  • Antifungal Properties :
    • Preliminary studies have indicated that compounds similar to this compound may exhibit antifungal activity, although specific data on this compound is limited .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of various carbamate derivatives in models of oxidative stress. This compound was included in a panel of compounds tested for their ability to reduce neuronal cell death induced by oxidative agents. The results indicated a significant reduction in cell death at specific concentrations, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Binding Affinity Studies

In vitro binding studies on D2 and D3 receptors demonstrated that this compound exhibited a Ki value of 21.8 nM for the D3 receptor, indicating a moderate affinity that could be exploited for developing selective antagonists for dopaminergic pathways .

Data Tables

PropertyValue
Molecular FormulaC19H20D3NO3
Molar Mass316.41 g/mol
CAS Number1189709-65-6
SolubilityChloroform, Dichloromethane
Binding Affinity (D2 Receptor)Ki > 1000 nM
Binding Affinity (D3 Receptor)Ki = 21.8 ± 5.1 nM

Q & A

Q. (Basic)

  • NMR Spectroscopy :
    • ¹H NMR : Absence of the methyl-d3 proton signal (~δ 1.2–1.5 ppm) confirms deuterium labeling.
    • ¹³C NMR : Resonances for the carbamate carbonyl (~δ 155–160 ppm) and benzyloxy carbons (~δ 70 ppm) validate the structure .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and deuterium incorporation ratio (e.g., m/z 365.21 for C19H21D3NO4).

What computational strategies predict the reactivity of the carbamate group in nucleophilic environments?

Q. (Advanced)

  • Density Functional Theory (DFT) : Models nucleophilic attack (e.g., hydroxide ion) on the carbamate carbonyl, calculating activation energy (ΔG‡) and charge distribution. Compare deuterated vs. non-deuterated systems to assess isotopic effects on reactivity .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water, DMSO) to predict hydrolysis rates under varying dielectric conditions .

What are the critical safety considerations for handling this compound in laboratory settings?

Q. (Basic)

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and safety goggles .
  • Storage : Airtight containers under nitrogen at -20°C to prevent hydrolysis.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

How does the benzyloxy group impact solubility and formulation in preclinical studies?

Q. (Advanced)

  • Solubility Challenges : The lipophilic benzyloxy group reduces aqueous solubility (<0.1 mg/mL).
  • Formulation Strategies :
    • Co-solvents : PEG 400 or cyclodextrins enhance solubility.
    • Nanocarriers : Lipid nanoparticles (LNPs) improve bioavailability by encapsulating the compound .
  • Stability Testing : Assess hydrolysis at physiological pH (1.2–6.8) using HPLC to monitor degradation products .

What methodologies validate the compound’s role as a metabolic tracer in pharmacokinetic studies?

Q. (Advanced)

  • Isotopic Tracing : Administer deuterated and non-deuterated analogs to in vivo models; quantify parent compound and metabolites via LC-MS/MS.
  • Compartmental Modeling : Use software like NONMEM to calculate absorption/distribution parameters, leveraging deuterium’s mass shift for precise tracking .

How can researchers optimize reaction yields when scaling up synthesis?

Q. (Basic)

  • Process Parameters :
    • Temperature: Maintain ≤0°C during coupling steps to minimize side reactions .
    • Solvent: THF or DMF enhances reagent solubility.
  • Quality Control : In-line FTIR monitors carbamate formation in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.